molecular formula C8H7NO3 B1317161 Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate CAS No. 201019-27-4

Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate

Cat. No.: B1317161
CAS No.: 201019-27-4
M. Wt: 165.15 g/mol
InChI Key: DIXOWBBVDPNRHQ-UHFFFAOYSA-N
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Description

Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the class of furo[2,3-b]pyrroles. These compounds are characterized by a fused ring system containing both oxygen and nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.

Biochemical Analysis

Biochemical Properties

Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. One notable interaction is with hydrazine, which leads to the formation of hydrazones. This interaction is facilitated by the presence of the carboxylate group, which acts as a reactive site for nucleophilic attack . Additionally, the compound can undergo formylation reactions, resulting in the formation of formylated derivatives that can further interact with biomolecules such as hydroxylammonium chloride to produce cyano derivatives . These interactions highlight the compound’s versatility and potential for use in biochemical assays and synthetic applications.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes involved in metabolic pathways can lead to alterations in metabolite levels and flux . Additionally, its ability to form reactive intermediates can impact cellular redox states and signaling cascades, potentially leading to changes in gene expression profiles and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation of enzymatic activity . For example, the compound’s interaction with hydrazine results in the formation of hydrazones, which can inhibit certain enzymatic functions. Additionally, the compound’s formylated derivatives can act as electrophiles, interacting with nucleophilic sites on proteins and altering their function . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic activities and gene expression profiles . These findings highlight the importance of considering temporal factors when using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to modulate metabolic pathways and enzyme activities without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects underscore the need for careful titration and monitoring when using this compound in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can undergo formylation, cyano addition, and hydrazone formation, each of which involves specific enzymes and cofactors . These metabolic transformations can impact the overall metabolic flux and levels of key metabolites, highlighting the compound’s role in modulating biochemical pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and reactivity, which determine its affinity for different cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm or nucleus, through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound interacts with the appropriate biomolecules and exerts its effects in a targeted manner. The compound’s ability to localize to specific subcellular regions underscores its potential as a tool for studying cellular processes and biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate can be synthesized through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. This reaction is typically carried out under controlled heating conditions to ensure the proper formation of the desired product .

Another method involves the use of phase-transfer catalysis conditions. In this approach, methyl 2-azido-3-(3-furyl)propenoate is reacted with various substituents, such as methyl or benzyl groups, to produce derivatives of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and phase-transfer catalysis can be applied on a larger scale. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex heterocyclic compounds. For instance, the compound can undergo thermolysis to yield derivatives that are useful in further synthetic pathways .

Reactions and Derivatives
The compound has been successfully methylated and benzylated under phase transfer catalysis conditions, leading to new derivatives with potential applications in drug development and materials science . The derivatives exhibit varying reactivity profiles, which can be exploited for targeted synthesis.

Medicinal Chemistry

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound and its derivatives. For example, certain derivatives have shown significant activity against bacterial strains such as Micrococcus luteus, with minimum inhibitory concentration (MIC) values indicating their potential as antibacterial agents . The presence of functional groups that can act as hydrogen bond donors enhances their biological activity.

Drug Design Potential
The structural characteristics of this compound make it a candidate for drug design. Its ability to interact with biological targets such as enzymes or receptors positions it as a valuable compound in the development of new therapeutics aimed at various diseases.

Materials Science

Development of New Materials
In addition to its applications in organic synthesis and medicinal chemistry, this compound is also being explored for its potential in materials science. Its unique chemical properties allow it to be incorporated into polymers and other materials, potentially enhancing their performance characteristics.

Case Studies

Study Application Findings
Study on Antibacterial ActivityMedicinal ChemistryDerivatives showed significant antibacterial activity against Micrococcus luteus with MIC values >20.48 mM.
Synthesis of DerivativesOrganic SynthesisSuccessful methylation and benzylation led to new compounds with varied reactivity profiles.
Exploration in Materials ScienceMaterials DevelopmentPotential incorporation into polymers for enhanced material properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate is unique due to its specific fused ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research in various scientific fields, including organic synthesis, medicinal chemistry, and materials science.

Biological Activity

Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique fused furo-pyrrole ring system with a carboxylate ester functional group. Its molecular formula is C9H9NO3C_9H_9NO_3, with a molecular weight of approximately 165.15 g/mol. The structure can be represented as follows:

Molecular Structure C9H9NO3\text{Molecular Structure }\quad \text{C}_9\text{H}_9\text{NO}_3

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Thermolysis : This method involves heating the corresponding methyl 2-azido-3-(3-furyl)propenoate in toluene to yield the desired compound .
  • Phase Transfer Catalysis : Utilizes phase transfer agents to facilitate the methylation and benzylation reactions of the compound .
  • Cycloaddition Reactions : The compound can participate in [4+2] cycloaddition reactions with dimethyl butynedioate, leading to new derivatives with potentially enhanced biological activity .

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. It has been proposed as a lead compound for developing new drugs targeting inflammatory diseases due to its ability to modulate inflammatory pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it has inhibitory effects against various bacterial strains, including:

  • E. coli (Minimum Inhibitory Concentration (MIC) = 50 µM)
  • S. agalactiae (MIC = 75 µM)

These findings suggest that this compound may act through mechanisms such as receptor occupation or enzyme inhibition, making it a candidate for further exploration in antibacterial drug development .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anti-inflammatory Mechanisms :
    • Researchers explored the compound's interaction with inflammatory mediators and found that it significantly reduces cytokine production in vitro.
    • This suggests potential therapeutic applications in treating chronic inflammatory conditions.
  • Antimicrobial Efficacy Assessment :
    • A study using agar-well diffusion methods demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria.
    • The results indicated that structural modifications could enhance its antimicrobial potency.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Current research focuses on:

  • Binding Affinity : Investigating how the compound binds to various enzymes and receptors implicated in disease pathways.
  • Molecular Docking Studies : These studies aim to predict how the compound fits within active sites of target proteins, providing insights into its pharmacological profile.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC₉H₉NO₃Anti-inflammatory and antimicrobial properties
Methyl furo[2,3-b]pyrrole-5-carboxylic acidC₉H₉NO₄Lacks ester functionality; different reactivity
Methyl 2-cyano-6-methylfuro[2,3-b]pyrroleC₉H₉N₃O₃Incorporates a cyano group; enhanced reactivity

Properties

IUPAC Name

methyl 6H-furo[2,3-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-11-8(10)6-4-5-2-3-12-7(5)9-6/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXOWBBVDPNRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579066
Record name Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201019-27-4
Record name Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6H-Furo[2,3-b]pyrrole-5-carboxylic acid methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthesis method employed for Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate?

A1: The research highlights the successful synthesis of this compound (2a) through the thermolysis of methyl 2-azido-3-(3-furyl)propenoate (1) []. This method offers a pathway to the desired furo[2,3-b]pyrrole structure. Further modifications, such as the introduction of methyl (2b) and benzyl (2c) substituents at the 6-position, were achieved using phase-transfer catalysis (PTC) conditions []. This demonstrates the versatility of synthetic approaches in tailoring the structure of these compounds for potential further investigation.

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